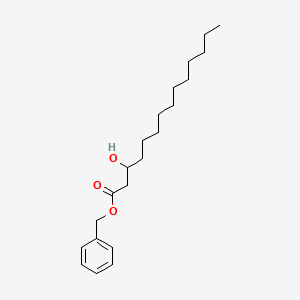

Benzyl 3-hydroxytetradecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Benzylation to Form Protected Ethers

The hydroxyl group undergoes benzylation under controlled conditions to prevent elimination or retro-Reformatsky side reactions:

-

Reagents : Benzyl bromide (BnBr), silver oxide (Ag₂O), anhydrous calcium sulfate (CaSO₄), benzene solvent.

-

Conditions : Room temperature, dark environment, 6-hour reaction time with multiple reagent additions .

-

Outcome :

Mechanistic Insight :

Dehydrating agents suppress water-mediated side reactions (e.g., dibenzyl ether formation) by driving the equilibrium toward the desired benzyl ether .

Amide and Depsipeptide Formation

The hydroxyl group is acylated to construct peptide-like structures:

-

Reagents : Boc-protected amino acids (e.g., Boc-Ile-OH), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .

-

Outcome :

Deprotection Reactions

The benzyl group is cleaved under reductive or acidic conditions:

-

Hydrogenolysis : H₂/Pd-C in ethanol yields 3-hydroxytetradecanoic acid .

-

Acidolysis : Trifluoroacetic acid (TFA) selectively removes tert-butyloxycarbonyl (Boc) groups in peptide intermediates .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Side Reactions |

|---|---|---|---|---|

| Benzylation | BnBr, Ag₂O, CaSO₄, benzene | 3-Benzyloxytetradecanoic acid | 60% | Dodecanal, dibenzyl ether |

| Glycosylation | Rhamnose, Bi(OTf)₃, MeCN | Rhamnose-α-glycoside | ~70% | Unreacted starting material |

| Amide Coupling | Boc-Ile-OH, DCC, DMAP | Benzyl 3-(Boc-Ile-O)-tetradecanoate | 99% | None reported |

| Hydrogenolysis | H₂/Pd-C, EtOH | 3-Hydroxytetradecanoic acid | 71% | Over-reduction (rare) |

Side Reaction Analysis

-

Elimination : Base-promoted β-elimination forms α,β-unsaturated acids (e.g., (E)-tetradec-2-enoic acid) .

-

Retro-Reformatsky : Degradation under basic conditions produces dodecanal and acetic acid derivatives .

Industrial and Biological Relevance

-

Surfactants : Rhamnolipid derivatives exhibit low critical micelle concentrations (CMCs), enabling applications in bioremediation and drug delivery .

-

Chiral Building Blocks : The (3R)-configuration facilitates enantioselective synthesis of bioactive molecules, including lipid A analogs .

This comprehensive analysis underscores the versatility of benzyl 3-hydroxytetradecanoate in synthetic chemistry, emphasizing controlled reaction design to minimize side pathways and maximize yields.

Propiedades

Número CAS |

88862-84-4 |

|---|---|

Fórmula molecular |

C21H34O3 |

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

benzyl 3-hydroxytetradecanoate |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3 |

Clave InChI |

NRNRXBHTCKDUNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.